molecular formula C12H20Cl2N2O B2870696 4-Amino-2-(piperidin-1-ylmethyl)phenol CAS No. 69019-09-6

4-Amino-2-(piperidin-1-ylmethyl)phenol

Cat. No. B2870696
CAS RN: 69019-09-6
M. Wt: 279.21
InChI Key: KPWOSQFJYQWKPL-UHFFFAOYSA-N
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Description

“4-Amino-2-(piperidin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C12H18N2O . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-(piperidin-1-ylmethyl)phenol” is analyzed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-2-(piperidin-1-ylmethyl)phenol” include its molecular weight of 191.27 . Further details about its physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Anticancer Activity

4-Amino-2-(piperidin-1-ylmethyl)phenol derivatives have shown significant anticancer activity. In a study, a 1,2,4-triazole derivative of this compound demonstrated considerable efficacy against cancer in male Swiss albino mice, indicating potential as an anticancer agent (Arul & Smith, 2016).

Catechol Oxidase Models

Dicopper(II) complexes involving derivatives of 4-Amino-2-(piperidin-1-ylmethyl)phenol have been studied as models for catechol oxidase, an enzyme involved in the oxidation of catechol. These studies provide insights into the enzyme's function and potential applications in biochemistry (Merkel et al., 2005).

Gastrointestinal Motility Enhancement

Benzamide derivatives of 4-Amino-2-(piperidin-1-ylmethyl)phenol, acting as serotonin 4 receptor agonists, have been evaluated for their potential to enhance gastrointestinal motility. This research indicates possible applications in treating gastrointestinal disorders (Sonda et al., 2004).

Cytotoxic Activity

Some derivatives of 4-Amino-2-(piperidin-1-ylmethyl)phenol have shown notable cytotoxic activities against human tumor cell lines. This suggests potential applications in the development of new anticancer drugs (Vosooghi et al., 2010).

Antimalarial Activity

Compounds derived from 4-Amino-2-(piperidin-1-ylmethyl)phenol have been reported to exhibit significant antimalarial activity. This is particularly relevant for developing new treatments against drug-resistant strains of malaria (Barlin et al., 1994).

Future Directions

Piperidine derivatives, including “4-Amino-2-(piperidin-1-ylmethyl)phenol”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have a wide range of biological activities . Therefore, the discovery of new compounds having the antiproliferative action against cancer cells is very important . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

4-amino-2-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYOIUUXHUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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